molecular formula C22H27N3O4S B2781158 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 695207-56-8

4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2781158
CAS No.: 695207-56-8
M. Wt: 429.5 g/mol
InChI Key: SQYWMHPZMHDCHP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BC-LI-0186, also known as 4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide, primarily targets the Leucyl-tRNA synthetase (LRS) and Ras-related GTP-binding protein D (RagD) . LRS is an enzyme that plays a crucial role in protein synthesis by catalyzing the ligation of leucine to its cognate tRNA . RagD is a protein involved in the activation of mTORC1, a protein complex that regulates cell growth and survival .

Mode of Action

BC-LI-0186 acts as a potent and selective inhibitor of the interaction between LRS and RagD . It competitively binds to the RagD interacting site of LRS, thereby inhibiting the activation of mTORC1 . Importantly, BC-LI-0186 does this without affecting the separate catalytic activity of LRS .

Biochemical Pathways

The primary biochemical pathway affected by BC-LI-0186 is the mTORC1 pathway . By inhibiting the interaction between LRS and RagD, BC-LI-0186 prevents the activation of mTORC1, which is usually triggered by branched-chain amino acids such as leucine . This results in decreased protein synthesis, affecting various downstream effects related to cell growth and survival .

Result of Action

The molecular effect of BC-LI-0186 is the inhibition of mTORC1 activation, leading to decreased protein synthesis . On a cellular level, this results in suppressed growth of cancer cells, particularly those resistant to rapamycin . BC-LI-0186 has also been shown to promote muscle regeneration after injury .

Action Environment

The action of BC-LI-0186 can be influenced by environmental factors such as the presence of leucine, a branched-chain amino acid that usually triggers mTORC1 activation . In the absence of leucine, BC-LI-0186 can suppress mTORC1 activation more effectively

Chemical Reactions Analysis

BC-LI-0186 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

BC-LI-0186 is unique in its selective inhibition of leucyl-tRNA synthetase and its ability to block mTORC1 activation without affecting other pathways . Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.

Properties

IUPAC Name

4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16(2)21-17(3)24(4)25(22(21)26)18-10-12-20(13-11-18)30(27,28)23-14-15-29-19-8-6-5-7-9-19/h5-13,16,23H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYWMHPZMHDCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336671
Record name BC-LI-0186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695207-56-8
Record name BC-LI-0186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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